Spiro[5.5]undecan-3-amine Spiro[5.5]undecan-3-amine
Brand Name: Vulcanchem
CAS No.: 3643-22-9
VCID: VC4289646
InChI: InChI=1S/C11H21N/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h10H,1-9,12H2
SMILES: C1CCC2(CC1)CCC(CC2)N
Molecular Formula: C11H21N
Molecular Weight: 167.296

Spiro[5.5]undecan-3-amine

CAS No.: 3643-22-9

Cat. No.: VC4289646

Molecular Formula: C11H21N

Molecular Weight: 167.296

* For research use only. Not for human or veterinary use.

Spiro[5.5]undecan-3-amine - 3643-22-9

Specification

CAS No. 3643-22-9
Molecular Formula C11H21N
Molecular Weight 167.296
IUPAC Name spiro[5.5]undecan-3-amine
Standard InChI InChI=1S/C11H21N/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h10H,1-9,12H2
Standard InChI Key BAERJJQGHJOXHR-UHFFFAOYSA-N
SMILES C1CCC2(CC1)CCC(CC2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

Spiro[5.5]undecan-3-amine (C₁₁H₂₁N, MW: 167.29 g/mol) features a spiro junction at the third carbon, creating a rigid bicyclic framework that limits conformational flexibility. The amine group at position 3 enhances its polarity, with a calculated LogP of 2.63, suggesting moderate lipophilicity suitable for membrane permeability . Key structural parameters include:

PropertyValue
Molecular formulaC₁₁H₂₁N
Molecular weight167.29 g/mol
Rotatable bonds0
Hydrogen bond donors1
Polar surface area26 Ų
Rings2 (cyclohexane)

The spirocyclic design imposes steric constraints that influence its interaction with biological targets, particularly ion channels and enzymes .

Synthesis and Derivative Development

Robinson Annelation and Hydrogenation

A widely employed method involves Robinson annelation of 4-carboxaldehyde derivatives with methyl vinyl ketone, followed by hydrogenation to yield the saturated spirocyclic amine. This two-step process achieves moderate yields (50–72%) and is scalable for industrial production . For example, cyclohexanecarboxaldehyde undergoes condensation with methyl vinyl ketone under acidic conditions, forming a spirocyclic enone intermediate, which is subsequently hydrogenated using palladium on carbon .

Michael Addition with Lewis Acid Catalysts

Alternative routes utilize Lewis acids (e.g., BF₃·Et₂O) to catalyze Michael additions between dimedone (5,5-dimethylcyclohexane-1,3-dione) and diarylideneacetones. This one-pot method streamlines the synthesis of substituted derivatives, such as 3,3-dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones, with yields dependent on the substituents .

Patent-Based Approaches

A Chinese patent (CN101255159A) outlines a method for synthesizing 3,9-diaza derivatives via acetylation and debenzylation. For instance, 3-benzyl-3,9-diaza-spiro[5.5]undecane is treated with acetic anhydride and triethylamine, followed by hydrogenolysis using palladium carbon to yield the deprotected amine .

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Advantages
Robinson AnnelationCondensation, hydrogenation50–72Scalable, high purity
Michael AdditionLewis acid catalysisVariableRapid, one-pot synthesis
Patent route (CN101255159A)Acetylation, hydrogenolysis80–98Versatile for diaza derivatives

Biological Activity and Pharmacological Applications

Antiviral Activity Against Influenza A

Spiro[5.5]undecan-3-amine exhibits potent inhibition of the influenza A/M2 proton channel, a target compromised by resistance mutations (e.g., S31N, V27A). In vitro studies demonstrate IC₅₀ values of <1 µM against wild-type and mutant strains, outperforming amantadine (IC₅₀ >10 µM for mutants) . Mechanistically, its rigid structure enables deep penetration into the channel pore, displacing water molecules and blocking proton conductance .

Comparative Efficacy Table

CompoundTarget (Influenza A/M2)IC₅₀ (µM)
Spiro[5.5]undecan-3-amineWild-type, L26F, V27A0.5–0.9
AmantadineWild-type0.3
RimantadineWild-type0.4
BL-1743 (spiro-piperidine)Wild-type0.9

Mechanistic Insights

Ion Channel Modulation

The compound’s amine group facilitates hydrogen bonding with conserved residues (e.g., His37) in the influenza A/M2 channel, stabilizing a closed conformation. Molecular dynamics simulations reveal that its spirocyclic core occupies a hydrophobic pocket near the channel gate, sterically hindering proton translocation .

Structure-Activity Relationship (SAR)

  • Amine Position: Central to activity; N-methylation reduces potency by 10-fold.

  • Spiro Ring Size: Smaller rings (e.g., [5.5] vs. [6.5]) enhance target selectivity.

  • Substituents: Electron-withdrawing groups at C7/C11 improve metabolic stability .

Case Studies

Case Study 1: Overcoming Amantadine Resistance

In a landmark study, spiro[5.5]undecan-3-amine inhibited V27A and L26F mutants of influenza A/M2 with IC₅₀ values of 0.7 µM and 0.9 µM, respectively. This contrasts with amantadine, which showed no activity above 10 µM. The compound’s efficacy correlated with its ability to maintain hydrophobic interactions in mutated channels .

Case Study 2: Scalable Synthesis for Drug Development

A pilot-scale synthesis using Robinson annelation produced 500 g of spiro[5.5]undecan-3-amine hydrochloride with 95% purity. The process employed continuous flow hydrogenation, reducing reaction time from 16 hours to 2 hours and achieving a space-time yield of 0.8 kg/L/day .

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